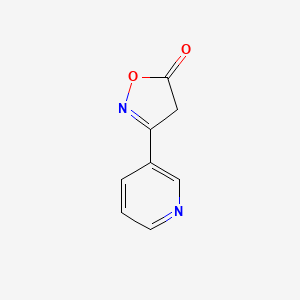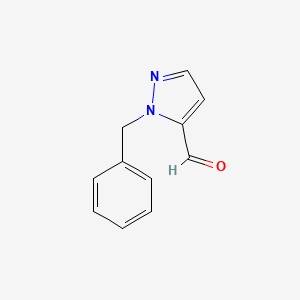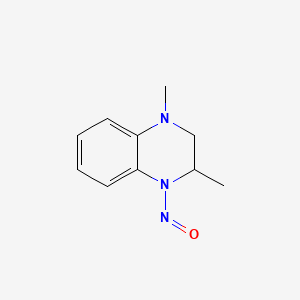
3-pyridin-3-yl-4H-1,2-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-pyridin-3-yl-4H-1,2-oxazol-5-one is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-3-yl-4H-1,2-oxazol-5-one typically involves the cyclization of [(pyridyl-3-yl-carbonyl)amino]acetic acid. This reaction can be carried out under various conditions, often involving the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride . The reaction is generally performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-pyridin-3-yl-4H-1,2-oxazol-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted oxazole and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-pyridin-3-yl-4H-1,2-oxazol-5-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 3-pyridin-3-yl-4H-1,2-oxazol-5-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-arylidene-2-phenyl-5(4H)-oxazolones: These compounds share the oxazole ring and exhibit similar biological activities.
1,3,4-oxadiazole derivatives: These compounds also contain nitrogen and oxygen heteroatoms and have diverse biological applications.
Uniqueness
3-pyridin-3-yl-4H-1,2-oxazol-5-one is unique due to its combination of pyridine and oxazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and materials with tailored properties .
Eigenschaften
IUPAC Name |
3-pyridin-3-yl-4H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-4-7(10-12-8)6-2-1-3-9-5-6/h1-3,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXWLRCPBZNTIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659450 |
Source


|
| Record name | 3-(Pyridin-3-yl)-1,2-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-94-0 |
Source


|
| Record name | 3-(Pyridin-3-yl)-1,2-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the structure of 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one lend itself to the creation of dyes, and what properties do these dyes exhibit?
A1: The structure of 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one features an active methylene group, situated between the carbonyl and isoxazolone ring. This allows for facile reaction with diazonium salts derived from various aryl amines. This diazo coupling reaction leads to the formation of azo dyes, characterized by the –N=N- linkage, which is known to impart color to compounds [].
Q2: Beyond dye applications, what other chemical transformations are possible with 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one?
A2: Research indicates that 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one exhibits diverse reactivity, enabling its use in synthesizing various heterocyclic compounds []. For instance, it can undergo condensation reactions with aryl aldehydes, yielding 4-(arylidene-3-(pyridin-3-yl)isoxazole-5(4H)-ones. These compounds can further react with hydrazine hydrate, resulting in the formation of novel heterocyclic structures [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]thiazin-8(1H)-amine](/img/structure/B560721.png)




![2h-Furo[3,2-g]indole](/img/structure/B560729.png)
![(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid](/img/structure/B560730.png)





